4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide moiety and a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Tetrahydronaphthalenyl Intermediate: The starting material, 5,6,7,8-tetrahydronaphthalene, is subjected to a series of reactions to introduce functional groups necessary for further modifications.
Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Amidation: The ethoxylated intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 4-ethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
- Tegileridine
Uniqueness
4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific structural features, such as the ethoxy group and the tetrahydronaphthalenyl moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-16-12-10-15(11-13-16)19(21)20-18-9-5-7-14-6-3-4-8-17(14)18/h5,7,9-13H,2-4,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKZXSFEZXXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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